molecular formula C20H22N2O4 B2937579 N-(4-methoxyphenethyl)-2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide CAS No. 866157-80-4

N-(4-methoxyphenethyl)-2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B2937579
CAS No.: 866157-80-4
M. Wt: 354.406
InChI Key: QZSGHPZUEDOCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenethyl)-2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a synthetic small molecule of significant interest in oncological and pharmacological research, particularly for the study of serotonin receptor pathways. This compound features a 2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazine core, a privileged heterocyclic scaffold known for its diverse biological activities, coupled with a 4-methoxyphenethylacetamide side chain. The structural motif of the 1,4-benzoxazine is associated with various pharmacologically active compounds, and its incorporation into this molecule suggests potential for targeted biological interactions . Serotonin (5-hydroxytryptamine or 5-HT) receptors, particularly the 5-HT1D and 5-HT1B subtypes, have been identified as promising therapeutic targets beyond the central nervous system. Recent research indicates that these receptors are upregulated in certain cancer types, and their inhibition can impact cancer cell viability . Compounds with structural similarities to this compound are investigated for their potential as selective receptor inhibitors. This makes it a valuable chemical tool for exploring novel treatment strategies, especially for cancers with poor prognosis, such as specific breast cancer subtypes, where 5-HT receptor signaling plays a role in tumor progression . The primary research applications of this compound include: 1) Investigation as a potential inhibitor of serotonin receptor signaling pathways (e.g., 5-HT1D/1B) in various cancer cell models. 2) Use as a lead compound or intermediate in the synthesis and development of novel targeted cancer therapeutics. 3) Functional studies to elucidate the role of GPCRs in oncogenesis and cancer cell proliferation. This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-20(24)22(17-5-3-4-6-18(17)26-14)13-19(23)21-12-11-15-7-9-16(25-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSGHPZUEDOCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate amine and a phenolic compound under acidic or basic conditions.

    Acylation Reaction: The acylation of the benzoxazine intermediate with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine yields the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzoxazine ring, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., Lewis acids, bases, or catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Exploring its potential as a therapeutic agent or drug candidate.

    Industry: Use in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzoxazine Derivatives

(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 899710-24-8)
  • Structure : Lacks the phenethyl-acetamide side chain, terminating in a carboxylic acid.
  • Properties: Molecular formula C₁₁H₁₁NO₄; serves as a synthetic intermediate for acetamide derivatives.
  • Significance : Highlights the importance of the benzoxazine core in derivatization strategies .
N-(Furan-2-ylmethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide (CAS 606118-24-5)
  • Structure : Replaces 4-methoxyphenethyl with a furanmethyl group.
  • Properties: Hydrogen bond donors (1) and acceptors (4); topological polar surface area (TPSA) = 71.8 Ų.
  • Reduced lipophilicity compared to the target compound .

Heterocyclic Modifications

N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
  • Structure : Benzothiazine replaces benzoxazine (sulfur instead of oxygen).
  • Properties : Chlorophenyl substituent enhances electronegativity.
  • Comparison : Sulfur’s larger atomic size may alter binding pocket interactions compared to oxygen in benzoxazines. The chloro group increases molecular weight and may affect toxicity profiles .
2-[(2E)-2-[(3-Bromophenyl)methylidene]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide (ChemDiv ID K788-0548)
  • Structure : Incorporates a bromophenyl-morpholinylpropyl chain.
  • Properties : Bromine adds steric bulk; morpholine enhances solubility via tertiary amine.
  • Comparison : The morpholine group likely improves pharmacokinetics (e.g., blood-brain barrier penetration) compared to the methoxyphenethyl group .

Substituent-Driven Functional Variations

2-(6-Chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 1324070-67-8)
  • Structure : Thiadiazole ring replaces phenethyl.
  • Comparison : Thiadiazoles are associated with antimicrobial and anticancer activities. The 2-methylpropyl group may enhance lipophilicity .
b. Ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (Intermediate from )
  • Structure : Ethyl ester instead of acetamide.
  • Significance : Demonstrates synthetic flexibility; ester-to-amide conversion is a common strategy to modulate bioavailability .

Structural and Functional Analysis Table

Compound Name / CAS / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound 1,4-Benzoxazine 4-Methoxyphenethyl ~356.4 (calc.) Electron-donating methoxy group
(2-Methyl-3-oxo...)acetic acid 1,4-Benzoxazine Carboxylic acid 221.21 Synthetic intermediate
N-(Furan-2-ylmethyl)... 1,4-Benzoxazine Furanmethyl 313.31 TPSA = 71.8 Ų; aromaticity
N-(4-Chlorophenyl)... 1,4-Benzothiazine 4-Chlorophenyl ~362.8 (calc.) Electronegative Cl substituent
K788-0548 1,4-Benzoxazine Bromophenyl-morpholinylpropyl 508.39 Enhanced solubility via morpholine

Key Research Findings

  • Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., chloro, bromo) require multistep synthesis, as seen in and . The 4-methoxyphenethyl group may be introduced via nucleophilic substitution or coupling reactions .

Biological Activity

N-(4-methoxyphenethyl)-2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that incorporates a methoxyphenethyl moiety and a benzoxazine derivative. The synthesis typically involves multi-step organic reactions, where the benzoxazine framework is modified to enhance biological activity. The detailed synthetic pathway can be found in various chemical literature .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. The compound has shown activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness. For instance, studies have demonstrated its inhibitory effects on common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound also exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it has been tested against breast and colon cancer cells, revealing a dose-dependent cytotoxic effect . The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways related to cell survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies provide insights into the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial strains. Results indicated an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL for different strains, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Assays : In a study involving cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutic agents .
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked reduction in paw edema and histopathological improvement in tissue samples .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult (Effect)Reference
AntimicrobialStaphylococcus aureusMIC: 64 µg/mL
AntimicrobialEscherichia coliMIC: 128 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50: 15 µM
AnticancerHT29 (Colon Cancer)IC50: 20 µM
Anti-inflammatoryIn vivo modelReduced paw edema

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing this compound, and how do they address structural ambiguities?

Answer:
Characterization should include 1H/13C NMR for verifying the acetamide backbone and methoxyphenethyl substituents, FT-IR for confirming carbonyl (C=O) and amide (N–H) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For resolving stereochemical uncertainties, X-ray crystallography is critical, as demonstrated in structural studies of analogous benzoxazinone derivatives . Fluorometric analysis (e.g., fluorescence intensity measurements) can further elucidate electronic properties of the aromatic systems .

Basic: What synthetic routes are reported for this compound, and how can reaction parameters (e.g., catalysts, solvents) be optimized?

Answer:
A common approach involves amide coupling between 2-(2-methyl-3-oxo-benzoxazin-4-yl)acetic acid and 4-methoxyphenethylamine, using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF . Key optimizations include:

  • Catalyst selection : ZnCl₂ or other Lewis acids to enhance reaction rates (yield improvements up to 20% reported in similar systems) .
  • Temperature control : Reflux conditions (80–100°C) for 12–24 hours to ensure complete conversion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .

Advanced: How can computational methods (e.g., DFT) predict hydrogen-bonding interactions and lattice energies in crystallographic studies?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model hydrogen-bonding networks and lattice energies, correlating with experimental X-ray data. For example:

  • Hydrogen-bond distances : Compare computed bond lengths (e.g., N–H···O) with crystallographic measurements to validate packing motifs .
  • Lattice energy minimization : Use software like CrystalExplorer to assess stability of polymorphic forms .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:
Discrepancies often arise from assay-specific conditions. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC values) and MTT assays for cytotoxicity .
  • Control compounds : Benchmark against known agents (e.g., doxorubicin for cytotoxicity) to normalize activity thresholds .
  • Dose-response curves : Analyze EC₅₀/IC₅₀ ratios to distinguish selective bioactivity from non-specific toxicity .

Advanced: What strategies improve solubility and stability for in vivo pharmacokinetic studies?

Answer:

  • Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) to the methoxyphenethyl moiety .
  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
  • pH adjustment : Salt formation (e.g., hydrochloride) for improved stability in physiological buffers .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:
Systematic modifications to key regions:

  • Benzoxazinone ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 3 to enhance electrophilic reactivity .
  • Methoxyphenethyl chain : Vary alkoxy substituents (e.g., ethoxy vs. methoxy) to modulate lipophilicity and membrane permeability .
  • Acetamide linker : Replace with sulfonamide or urea groups to assess binding affinity changes .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted starting materials .
  • Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity validation .

Advanced: How can hydrogen-bonding networks be analyzed in crystal structures?

Answer:

  • X-ray diffraction : Resolve intermolecular interactions (e.g., N–H···O=C) with <0.01 Å precision .
  • Software tools : Mercury (CCDC) for visualizing packing diagrams and calculating interaction energies .
  • Thermal ellipsoids : Assess disorder or rotational flexibility in the methoxyphenethyl group .

Advanced: What in vitro models are suitable for mechanistic studies of its anticancer activity?

Answer:

  • Cell-line panels : NCI-60 screening to identify sensitivity profiles .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death .
  • Enzyme inhibition : Kinase profiling (e.g., EGFR, HER2) to pinpoint molecular targets .

Advanced: How can target engagement in therapeutic pathways be validated?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., HDACs, topoisomerases) .
  • CRISPR/Cas9 knockouts : Validate target specificity in isogenic cell lines .
  • Transcriptomics : RNA-seq to identify downstream gene expression changes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.